molecular formula C8H15NO B2657223 5-Oxaspiro[3.5]nonan-8-amine CAS No. 1309366-17-3; 1309434-30-7

5-Oxaspiro[3.5]nonan-8-amine

Cat. No.: B2657223
CAS No.: 1309366-17-3; 1309434-30-7
M. Wt: 141.214
InChI Key: RMVLBZZOXGVWJU-UHFFFAOYSA-N
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Description

Molecular Structure and Properties 5-Oxaspiro[3.5]nonan-8-amine (CAS: 1309434-30-7) is a bicyclic amine containing an oxygen atom within its spirocyclic framework. Key characteristics include:

  • Molecular Formula: C₈H₁₅NO (MW: 141.21 g/mol) .
  • SMILES: C1CC2(C1)CC(CCO2)N .
  • Collision Cross-Section (CCS): Predicted CCS for [M+H]+ is 130.9 Ų, indicating moderate molecular compactness .
  • Storage: Requires storage at 2–8°C in sealed, dry conditions .
  • Derivatives: The hydrochloride salt (C₈H₁₆ClNO, MW: 177.67 g/mol) is commercially available with >95% purity .

This compound is utilized in medicinal chemistry, notably in synthesizing tyrosine kinase inhibitors such as GLPG3667, where it acts as a key intermediate .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxaspiro[3.5]nonan-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-7-2-5-10-8(6-7)3-1-4-8/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVLBZZOXGVWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309434-30-7
Record name 5-oxaspiro[3.5]nonan-8-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Heteroatom Variations

5-Benzyl-5-azaspiro[3.5]nonan-8-amine
  • Molecular Formula : C₁₅H₂₂N₂ .
  • Key Differences: Replaces the oxygen atom with a nitrogen (aza) and introduces a benzyl group. Increased lipophilicity (logP ~3.5 estimated) due to the aromatic benzyl substituent. CCS: Higher predicted CCS ([M+H]+: 179.2 Ų) compared to the oxa analogue, reflecting bulkier structure. Applications: Potential use in CNS-targeted drugs due to enhanced blood-brain barrier permeability.
5-Azaspiro[3.5]nonan-8-amine
  • Molecular Formula : C₈H₁₆N₂ .
  • Key Differences :
    • Contains an additional nitrogen atom instead of oxygen, altering hydrogen-bonding capacity.
    • Basic amine groups may enhance solubility in acidic conditions.
    • Synthesis : Requires reductive amination or spirocyclization strategies distinct from the oxa variant .
5-Thiaspiro[3.5]nonan-8-amine Hydrochloride
  • Molecular Formula : C₈H₁₅ClN₂S .
  • Reactivity: Thioether bonds may participate in redox reactions or serve as leaving groups.
5-Oxaspiro[3.5]nonane-8-carboxylic Acid
  • Molecular Formula : C₉H₁₄O₃ .
  • Key Differences :
    • Substitution of the amine with a carboxylic acid group enables pH-dependent solubility and peptide coupling.
    • Applications : Useful in prodrug design or as a building block for macrocyclic compounds .

Physicochemical and Pharmacokinetic Properties

Property 5-Oxaspiro[3.5]nonan-8-amine 5-Benzyl-5-azaspiro[3.5]nonan-8-amine 5-Azaspiro[3.5]nonan-8-amine
Molecular Weight 141.21 g/mol 230.35 g/mol 140.23 g/mol
CCS ([M+H]+) 130.9 Ų 179.2 Ų ~135 Ų (estimated)
Solubility Moderate (hydrochloride salt preferred) Low (lipophilic benzyl group) High (basic amine)
Synthetic Yield 39% (imidazo[4,5-b]pyridine derivative) 95% purity (no yield reported) Not reported

Commercial Availability and Pricing

  • This compound: Priced at ~¥940/10 mg (Shanghai Yuanye Bio-Technology) . HCl salt available in custom quantities (>95% purity) .
  • Benzyl-aza Variant :
    • Sold at €247–265/100 mg (CymitQuimica) .
  • Aza and Thia Analogues :
    • Pricing varies by supplier, reflecting synthetic complexity and demand .

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